molecular formula C7H10N2O B1488771 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one CAS No. 1341498-76-7

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Cat. No. B1488771
CAS RN: 1341498-76-7
M. Wt: 138.17 g/mol
InChI Key: MOWLRIXPJZXVQL-UHFFFAOYSA-N
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Description

“6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1341498-76-7 . It has a molecular weight of 138.17 . This compound is a derivative of pyridazine, which is known for its wide range of pharmacological activities .


Molecular Structure Analysis

The InChI code for “6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one” is 1S/C7H10N2O/c1-3-6-5 (2)4-7 (10)9-8-6/h3-4,8H,1-2H3, (H,9,10) . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.

Scientific Research Applications

Antimicrobial Activity

This compound has been identified to exhibit antimicrobial properties. It can be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. The structural framework of pyridazinone derivatives, including this compound, has shown potential in combating microbial infections .

Antidepressant Properties

Research indicates that derivatives of pyridazinone, such as 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one, may have applications in treating depression. The compound’s interaction with various neurotransmitter systems could lead to the development of novel antidepressant medications .

Anti-Hypertensive Uses

The compound’s ability to modulate blood pressure makes it a candidate for anti-hypertensive drug development. Its mechanism of action could involve the relaxation of vascular smooth muscles or the inhibition of enzymes that contribute to hypertension .

Anticancer Research

In the field of oncology, this compound could be used to design and synthesize new anticancer agents. Its structural core can be modified to target specific cancer cell lines, potentially leading to treatments with fewer side effects .

Antiplatelet and Cardiovascular Applications

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one may serve as a scaffold for developing antiplatelet agents. These agents can prevent blood clots and have significant implications for cardiovascular health, particularly in the prevention of heart attacks and strokes .

Antiulcer Medications

The compound’s effect on gastric secretions suggests its use in creating antiulcer drugs. By inhibiting acid production or protecting the stomach lining, it could provide relief for patients with peptic ulcer disease .

Agrochemical Potential

As an agrochemical, this compound could be utilized in the synthesis of herbicides or pesticides. Its molecular structure allows for the creation of substances that are effective in controlling weeds or pests without harming crops .

Anticonvulsant and Muscle Relaxant Activities

Studies have shown that pyridazinone derivatives exhibit anticonvulsant and muscle relaxant activities. This makes 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one a valuable compound for the development of new treatments for epilepsy and muscle spasms .

properties

IUPAC Name

3-ethyl-4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWLRIXPJZXVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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